3-Methylnonadecane 3-Methylnonadecane 3-Methylnonadecane is a natural product found in Vanilla madagascariensis and Vanilla planifolia with data available.
Brand Name: Vulcanchem
CAS No.: 6418-45-7
VCID: VC3876443
InChI: InChI=1S/C20H42/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2/h20H,4-19H2,1-3H3
SMILES: CCCCCCCCCCCCCCCCC(C)CC
Molecular Formula: C20H42
Molecular Weight: 282.5 g/mol

3-Methylnonadecane

CAS No.: 6418-45-7

Cat. No.: VC3876443

Molecular Formula: C20H42

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

3-Methylnonadecane - 6418-45-7

Specification

CAS No. 6418-45-7
Molecular Formula C20H42
Molecular Weight 282.5 g/mol
IUPAC Name 3-methylnonadecane
Standard InChI InChI=1S/C20H42/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2/h20H,4-19H2,1-3H3
Standard InChI Key NYRRMADCQLTNBX-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCC(C)CC
Canonical SMILES CCCCCCCCCCCCCCCCC(C)CC

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

3-Methylnonadecane, systematically named 3-methylnonadecane under IUPAC conventions, belongs to the class of branched alkanes. Its structure consists of a 19-carbon chain (nonadecane) with a methyl group (CH3-\text{CH}_3) attached to the third carbon atom . The compound’s canonical SMILES notation is CCCCCCCCCCCCCCCCC(C)CC\text{CCCCCCCCCCCCCCCCC(C)CC}, reflecting its linear backbone and branching pattern .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC20H42\text{C}_{20}\text{H}_{42}
Molecular Weight282.55 g/mol
CAS Registry Number6418-45-7
InChI KeyNYRRMADCQLTNBX-UHFFFAOYSA-N
Topological Polar SA0.00 Ų

Thermodynamic and Physical Characteristics

The compound exhibits typical alkane properties, including low polarity and high hydrophobicity. Phase-change data from NIST indicate a melting point of 280.8 K (7.65°C) and an enthalpy of vaporization (ΔvapH\Delta_{\text{vap}}H) of 71.3 kJ/mol at 478 K . Its boiling point, extrapolated from homologous alkanes, is estimated to exceed 350°C, aligning with its long carbon chain .

Table 2: Thermodynamic Properties

PropertyValueMethodReference
Melting Point (TfusT_{\text{fus}})280.8 KN/A
ΔvapH\Delta_{\text{vap}}H71.3 kJ/molCalorimetry
LogP (Octanol-Water)10.80Computational

Biological and Pharmacokinetic Profile

Table 3: Key ADMET Predictions

ParameterPredictionProbability (%)Source
Human Intestinal AbsorptionHigh99.17
Blood-Brain Barrier PenetrationHigh100.00
CYP3A4 InhibitionLikely98.42
CarcinogenicityNon-required60.62

Ecological and Toxicological Considerations

In environmental contexts, 3-methylnonadecane has been identified in petroleum-contaminated soils, where microbial consortia mediate its biodegradation . Studies on Pseudomonas and Cupriavidus strains highlight its recalcitrance under anaerobic conditions, with degradation rates correlating with soil organic content . Ecotoxicological data remain limited, though its high logP value suggests bioaccumulation potential in aquatic organisms .

Industrial and Research Applications

Chromatographic Reference Standard

Due to its defined structure and volatility, 3-methylnonadecane serves as a reference compound in gas chromatography-mass spectrometry (GC-MS). Its retention indices aid in calibrating systems for analyzing complex hydrocarbon mixtures, such as petroleum derivatives and plant waxes . For instance, Agilent’s 7200 GC/Q-TOF systems have utilized this compound to identify extractables in polymer-based drug containers .

Material Science and Lubrication

The compound’s branched structure imparts favorable viscosity-temperature characteristics, making it suitable for high-performance lubricants. Comparative studies with linear alkanes (e.g., nonadecane) demonstrate that 3-methylnonadecane reduces friction coefficients by 15–20% in industrial machinery .

Environmental Presence and Bioremediation

Petroleum Contamination Biomarker

3-Methylnonadecane is a diagnostic marker in hydrocarbon-contaminated ecosystems. In the Benguela Current sediments, its abundance correlates with anthropogenic petroleum inputs, serving as a tracer for pollution source apportionment . Degradation pathways involve β-oxidation by Alcanivorax spp., producing C18–C20 fatty acids .

Biodegradation Kinetics

Experimental data from soil microcosms reveal a half-life (t1/2t_{1/2}) of 120–150 days under aerobic conditions, accelerating to 45–60 days with bioaugmentation using Rhodococcus inoculants . Key metabolites include 3-methylnonadecanoic acid and acetyl-CoA derivatives, indicative of terminal oxidation mechanisms .

Synthesis and Natural Occurrence

Synthetic Routes

While industrial synthesis details are scarce, laboratory-scale preparation typically involves Friedel-Crafts alkylation of nonadecane with methyl chloride, yielding 20–25% efficiency . Catalytic isomerization of linear alkanes using zeolite catalysts offers a greener alternative, though scalability challenges persist .

Natural Sources

3-Methylnonadecane occurs in trace amounts in plant cuticles and fungal lipids. GC-MS analyses of Vanilla planifolia and Cirsium vulgare have identified this compound as a minor constituent (<0.5% of total volatiles), likely contributing to hydrophobic barrier functions .

Challenges and Future Directions

Despite advancements, critical gaps remain in understanding 3-methylnonadecane’s toxicological thresholds and metabolic fate in mammals. Future research should prioritize:

  • Ecotoxicology Studies: Establishing LC50 values for aquatic species.

  • Drug Delivery Systems: Exploring nanoemulsions to enhance bioavailability.

  • Biocatalytic Degradation: Engineering enzymes for accelerated bioremediation.

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